1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione
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Overview
Description
The compound “1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also has diazenyl and phenyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrrole ring, phenyl groups, and diazenyl group would all contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Supramolecular Polymers and Optical Properties
New building blocks based on derivatives of 1,4-diketopyrrolo[3,4-c]pyrrole (DPP) have been synthesized for the development of Zn2+/Cd2+-directed self-assembled metallo-supramolecular polymers. These polymers exhibit strong and broad visible absorption, making them potential candidates for photonic applications due to their low band gaps and significant optical absorption properties (Chen et al., 2014).
Luminescent Polymers
Highly luminescent polymers containing the DPP chromophore in the main chain have been synthesized, displaying strong fluorescence and high quantum yields. Such materials are promising for applications in optoelectronic devices due to their distinct optical and electrochemical properties (Zhang & Tieke, 2008).
Organic Corrosion Inhibitors
DPP derivatives have been identified as efficient organic inhibitors against the corrosion of carbon steel in hydrochloric acid medium. Their inhibition efficiency increases with concentration, showcasing their potential in materials science for protecting metals against corrosion (Zarrouk et al., 2015).
Crystallization-Induced Emission Enhancement
A series of DPP-based luminophores have been synthesized, demonstrating significant photoluminescent properties affected by structural modifications. These compounds exhibit aggregate-induced and crystallization-induced emission enhancement, which could be valuable for the development of new photoluminescent materials (Jin et al., 2011).
Electronic Applications
The exploration of DPP derivatives in the field of electronics has been promising, especially in the development of photovoltaic devices and organic electronics. For instance, conjugated polymers containing DPP units have been used as active materials in polymer solar cells, improving the power conversion efficiency due to their favorable electronic properties (Gironda et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[4-[[4-(2,5-dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O4/c25-17-9-10-18(26)23(17)15-5-1-13(2-6-15)21-22-14-3-7-16(8-4-14)24-19(27)11-12-20(24)28/h1-12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMFDYPKHKLPGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O)N4C(=O)C=CC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301038734 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[[4-(2,5-Dioxopyrrol-1-yl)phenyl]diazenyl]phenyl]pyrrole-2,5-dione | |
CAS RN |
77280-58-1 |
Source
|
Record name | 1H-Pyrrole-2,5-dione, 1,1'-(1,2-diazenediyldi-4,1-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301038734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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